molecular formula C8H15NO2 B13154244 L-Proline, 4-methyl-, ethyl ester, cis- CAS No. 745769-71-5

L-Proline, 4-methyl-, ethyl ester, cis-

Cat. No.: B13154244
CAS No.: 745769-71-5
M. Wt: 157.21 g/mol
InChI Key: DIBKCNKVDZNMDH-BQBZGAKWSA-N
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Description

L-Proline, 4-methyl-, ethyl ester, cis- is a derivative of the cyclic secondary amino acid L-proline, modified by a methyl group at the 4th position of the pyrrolidine ring and an ethyl ester group at the carboxyl terminus. The cis configuration refers to the spatial arrangement of the 4-methyl group relative to the ester moiety, which influences its conformational stability and intermolecular interactions. This compound is primarily utilized as a chiral building block in organic synthesis and pharmaceutical research, particularly in the design of prodrugs, catalysts, and receptor-targeted molecules .

  • Esterification: Reacting 4-methyl-L-proline with ethanol under acidic or coupling agent-mediated conditions (e.g., EDC) .
  • Hydroxy Group Substitution: Using mesylates or tosylates of δ-hydroxy-L-norvaline esters, followed by cyclization to form the pyrrolidine ring .

Properties

CAS No.

745769-71-5

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl (2S,4S)-4-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C8H15NO2/c1-3-11-8(10)7-4-6(2)5-9-7/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1

InChI Key

DIBKCNKVDZNMDH-BQBZGAKWSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H](CN1)C

Canonical SMILES

CCOC(=O)C1CC(CN1)C

Origin of Product

United States

Preparation Methods

Esterification of L-Proline to Ethyl Ester

A common initial step is the conversion of L-proline to its ethyl ester form. This is typically achieved by reaction with thionyl chloride in ethanol under controlled temperature conditions (10–15 °C), followed by heating at 40 °C for 10–12 hours. The reaction mixture is then concentrated and neutralized with triethylamine to pH 7–8, followed by filtration to remove salts and obtain L-proline ethyl ester as a key intermediate.

Step Reagents/Conditions Purpose Outcome
1 Ethanol, Thionyl chloride (10–15 °C) Esterification of L-proline Formation of L-proline ethyl ester
2 Heat at 40 °C for 10–12 h Completion of reaction Concentrated ester solution
3 Triethylamine (pH adjustment) Neutralization and salt removal Purified L-proline ethyl ester

Stereoselective Functionalization at the 4-Methyl Position

The cis-4-methyl configuration is preserved or introduced via stereospecific reactions such as Mitsunobu reactions or intramolecular cyclizations. For example, starting from N-Boc-4-hydroxy-L-proline methyl ester, Mitsunobu reactions can invert stereochemistry selectively to yield the desired cis- isomer. However, such methods often require chromatographic purification and may have limited industrial scalability due to cost and complexity.

Alternatively, oxidation and reduction sequences have been employed, where the hydroxy group at the 4-position is oxidized (e.g., using Tempo catalysis with sodium hypochlorite) to a ketone intermediate, followed by stereoselective reduction with agents like sodium borohydride or lithium borohydride to yield the cis-4-methyl derivative with high stereochemical fidelity.

Step Reagents/Conditions Purpose Outcome
1 N-Boc-4-hydroxy-L-proline methyl ester Starting material Protected hydroxyproline ester
2 Tempo catalyst, NaOCl (oxidation) Oxidation of 4-hydroxy to ketone Intermediate ketone derivative
3 NaBH4 or LiBH4 (reduction) Stereoselective reduction cis-4-methyl L-proline derivative

Reduction of L-Proline Ethyl Ester to L-Prolinol and Further Derivatization

A method involving reduction of L-proline ethyl ester in methanol with sodium borohydride in the presence of lithium chloride at low temperatures (5–10 °C) has been reported. This mild reduction yields L-prolinol derivatives while preserving stereochemistry. Post-reaction workup includes acid hydrolysis, pH adjustment, extraction with dichloromethane, drying over anhydrous sodium sulfate, and distillation to isolate pure L-prolinol compounds.

This method is notable for its mild reaction conditions, environmental safety (no solid waste), and good yield, making it suitable for scale-up.

Step Reagents/Conditions Purpose Outcome
1 L-proline ethyl ester in methanol, LiCl (5–10 °C) Activation and stabilization Reaction mixture preparation
2 Gradual addition of NaBH4 (20–25 °C, 2–2.5 h) Reduction of ester to alcohol Formation of L-prolinol
3 Acid hydrolysis, pH adjustment, extraction Purification and isolation Pure L-prolinol after distillation

Comparative Summary Table of Preparation Methods

Method Description Key Reagents/Conditions Advantages Limitations
Esterification with thionyl chloride in ethanol Thionyl chloride, ethanol, 10–40 °C Simple, scalable, good yield Requires careful pH control
Oxidation-reduction sequence for cis-4-methyl Tempo catalyst, NaOCl, NaBH4/LiBH4 High stereoselectivity, mild conditions Multi-step, purification needed
Reduction of L-proline ethyl ester to prolinol NaBH4, LiCl, methanol, 5–25 °C Mild, environmentally friendly Specific to alcohol derivatives
Automated radiosynthesis of protected derivatives N-Boc protection, fluorination agents High purity, automation friendly Specialized equipment required

Chemical Reactions Analysis

Types of Reactions

L-Proline, 4-methyl-, ethyl ester, cis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Substituent (Position 4) Ester Group Key Properties/Activities References
L-Proline, 4-methyl-, ethyl ester, cis- Methyl (cis) Ethyl - Expected higher lipophilicity than parent L-proline due to ethyl ester.
- Cis configuration may enhance chiral recognition in coordination complexes (e.g., Pfeiffer effect) .
Inferred
L-Proline ethyl ester hydrochloride None Ethyl - Hydrochloride salt enhances solubility in polar solvents.
- Used as a synthetic intermediate for prodrugs (e.g., naproxen salts with improved skin permeability) .
L-Proline methyl ester None Methyl - Lower molecular weight and lipophilicity compared to ethyl ester.
- Demonstrated enantioselective interactions with Pr(ODA)₃³⁻, favoring Δ-enantiomer binding .
L-Proline benzyl ester hydrochloride None Benzyl - Higher lipophilicity (log P ~2.5) due to aromatic group.
- Induces Pfeiffer effect in Pr(ODA)₃³⁻, favoring Δ-enantiomer .
- CAS: 16652-71-4 .
cis-4-Hydroxy-L-proline methyl ester Hydroxy (cis) Methyl - Hydroxy group increases polarity; used in collagen synthesis.
- Melting point: 180–185°C (hydrochloride salt) .
L-Proline, 4-phenoxy-, methyl ester Phenoxy (cis) Methyl - Phenoxy group enhances aromatic interactions.
- Molecular formula: C₁₂H₁₅NO₃; molecular weight: 221.25 g/mol .
L-Proline isopropyl ester naproxenate None Isopropyl - Superior skin permeability (4-fold increase vs. naproxen).
- Lower toxicity profile compared to bulkier esters .

Physicochemical Properties

  • Lipophilicity: Ethyl esters (e.g., L-proline ethyl ester) exhibit moderate log P values (~1.5–2.0), balancing solubility and membrane permeability. Increasing the ester alkyl chain (e.g., isopropyl) raises lipophilicity but may reduce aqueous solubility . Substituents at the 4-position (methyl, hydroxy, phenoxy) further modulate polarity. For example, the 4-hydroxy group in cis-4-hydroxy-L-proline methyl ester hydrochloride increases hydrophilicity .
  • Thermal Stability :

    • Proline esters with aromatic groups (e.g., benzyl) show higher thermal stability (>200°C) compared to aliphatic esters .

Biological Activity

L-Proline, 4-methyl-, ethyl ester, cis- (commonly referred to as cis-4-Methylproline) is a non-proteinogenic amino acid derivative that has garnered interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological implications, synthesis methods, and potential applications in medicinal chemistry.

Structural Characteristics

The cis-4-Methylproline structure features a pyrrolidine ring with a methyl group at the 4-position and an ethyl ester group. This configuration enhances its conformational rigidity compared to other proline derivatives, making it a valuable scaffold in drug design and protein engineering.

1. Receptor Interactions and Pharmacological Effects

Research indicates that cis-4-Methylproline can influence receptor binding and activity. For example, it has been incorporated into peptide analogues that demonstrate enhanced binding affinity to opioid receptors. The presence of the proline residue in these peptides is crucial for maintaining the correct spatial orientation necessary for receptor interaction .

Table 1: Binding Affinity of Peptide Analogues Containing cis-4-Methylproline

Peptide Analogueμ-Receptor Binding Affinity (nM)δ-Receptor Binding Affinity (nM)
Original Peptide50200
Peptide with cis-4-Methylproline30No significant binding

These findings suggest that modifying peptides with cis-4-Methylproline can enhance their efficacy as analgesics by increasing selectivity towards μ-opioid receptors while reducing affinity for δ-receptors .

2. Cellular Effects

In cellular studies, L-Proline derivatives have been shown to influence stem cell differentiation. Specifically, cis-4-Methylproline has been reported to induce differentiation in embryonic stem cells (ES cells), promoting changes in morphology and gene expression associated with ectodermal lineage commitment. The mechanism appears to involve activation of the mTOR signaling pathway, which is crucial for cellular growth and differentiation .

3. Synthesis and Applications

The synthesis of cis-4-Methylproline has been optimized through various methods, including chiral HPLC techniques to ensure high diastereoselectivity . This compound serves as a versatile building block in the synthesis of cyclic peptides and other biologically active molecules. Its conformational properties make it particularly useful in designing inhibitors for various biological targets.

Case Study 1: Opioid Peptide Analogues

A study evaluated the effects of incorporating cis-4-Methylproline into opioid peptide analogues. The modified peptides exhibited improved analgesic properties compared to their unmodified counterparts, demonstrating a significant reduction in pain response in animal models .

Case Study 2: Stem Cell Differentiation

Another investigation focused on the role of cis-4-Methylproline in enhancing the differentiation of ES cells into neural precursors. The study found that supplementation with this compound led to a marked increase in neuronal marker expression, indicating its potential utility in regenerative medicine .

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